molecular formula C16H22F3N3O B2908281 N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cyclobutanecarboxamide CAS No. 2034554-74-8

N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cyclobutanecarboxamide

Cat. No.: B2908281
CAS No.: 2034554-74-8
M. Wt: 329.367
InChI Key: KLWCQTPSQJTVGE-UHFFFAOYSA-N
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Description

N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cyclobutanecarboxamide is an organic compound notable for its unique molecular structure and potential applications across various scientific fields. This compound features a cyclopentyl group, a cyclobutanecarboxamide moiety, and a pyrazolyl ring with a trifluoromethyl substituent. Such complexity imbues the compound with distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cyclobutanecarboxamide involves several steps:

  • Preparation of 3-(trifluoromethyl)-1H-pyrazole: : The pyrazole ring is synthesized via cyclization of a hydrazine derivative with a β-dicarbonyl compound, followed by trifluoromethylation.

  • Formation of the Cyclobutanecarboxamide Core: : Cyclobutanecarboxylic acid is converted to its acyl chloride form, which then reacts with cyclopentylamine to yield the cyclobutanecarboxamide intermediate.

  • Coupling Reaction: : The pyrazole and cyclobutanecarboxamide intermediates are coupled using standard amidation conditions, typically involving carbodiimide-based coupling reagents.

Industrial Production Methods

For large-scale production, optimization of reaction conditions such as temperature, solvent choice, and reagent concentration is crucial. Flow chemistry techniques and continuous synthesis processes may be employed to enhance yield and purity while minimizing waste and reaction time.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cyclobutanecarboxamide undergoes several types of chemical reactions:

  • Oxidation: : It can be oxidized to form corresponding N-oxide derivatives.

  • Reduction: : Reduction reactions may lead to the hydrogenation of the pyrazole ring.

  • Substitution: : Nucleophilic substitution reactions, particularly at the pyrazole ring and amide moiety.

Common Reagents and Conditions

  • Oxidizing agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA).

  • Reducing agents: : Lithium aluminum hydride (LiAlH4), palladium on carbon (Pd/C) with hydrogen gas.

  • Nucleophiles: : Alkoxides, amines, and halides.

Major Products

  • Oxidation: : N-oxide derivatives.

  • Reduction: : Fully or partially hydrogenated pyrazole rings.

  • Substitution: : Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cyclobutanecarboxamide has broad applications:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules.

  • Biology: : Investigated for its potential as a bioactive molecule in medicinal chemistry.

  • Industry: : Utilized in the development of agrochemicals and material science due to its stability and reactivity.

Mechanism of Action

The exact mechanism by which this compound exerts its effects depends on its specific application:

  • Molecular Targets: : It may interact with enzymes or receptors, inhibiting or activating their biological functions.

  • Pathways Involved: : The trifluoromethyl group can enhance the compound’s ability to cross cell membranes, potentially influencing various cellular pathways.

Comparison with Similar Compounds

Compared to structurally similar compounds, such as other cyclobutanecarboxamides and pyrazoles, N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cyclobutanecarboxamide stands out due to the trifluoromethyl group, which imparts distinct electronic properties and metabolic stability.

List of Similar Compounds

  • N-cyclopentyl-N-(2-(1H-pyrazol-1-yl)ethyl)cyclobutanecarboxamide

  • N-cyclopentyl-N-(2-(3-methyl-1H-pyrazol-1-yl)ethyl)cyclobutanecarboxamide

  • N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)propyl)cyclobutanecarboxamide

Its uniqueness lies in the combination of cyclobutane and pyrazole moieties with a trifluoromethyl substituent, rendering it a compound of significant interest in various research domains.

Properties

IUPAC Name

N-cyclopentyl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22F3N3O/c17-16(18,19)14-8-9-21(20-14)10-11-22(13-6-1-2-7-13)15(23)12-4-3-5-12/h8-9,12-13H,1-7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLWCQTPSQJTVGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N(CCN2C=CC(=N2)C(F)(F)F)C(=O)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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